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3-Methyl-N-(1-naphthyl)benzamide

SARS-CoV papain-like protease PLpro inhibitor

Researchers screening SARS-CoV PLpro inhibitors need a well-characterized low-potency reference. 3-Me-N-(1-naphthyl)benzamide (CAS 96963-49-4, IC50 14.8 µM) is the minimal naphthyl-benzamide scaffold, serving as a matched negative control to GRL-0617. It enables methyl positional scanning SAR and selectivity profiling against human DUBs. Provided with analytical data, in stock for immediate shipment.

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
Cat. No. B270731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-N-(1-naphthyl)benzamide
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H15NO/c1-13-6-4-9-15(12-13)18(20)19-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H,19,20)
InChIKeyYORPYFLFOLLPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(1-naphthyl)benzamide: Chemical Identity and Scaffold Context


3-Methyl-N-(1-naphthyl)benzamide (CAS 96963-49-4, molecular formula C18H15NO, molecular weight 261.3 g/mol) is a simple N-aryl benzamide derivative consisting of a 3-methylbenzoyl core linked directly to a 1-naphthylamine moiety [1]. This compound represents the minimal naphthyl-benzamide pharmacophore that has been explored as a scaffold in the development of inhibitors targeting the papain-like protease (PLpro) of severe acute respiratory syndrome coronavirus (SARS-CoV) [2]. Its structural simplicity makes it a useful reference compound for establishing baseline structure-activity relationships (SAR) against more elaborated analogs bearing additional substituents and linker modifications.

Substitution Pattern Impact on SARS-CoV PLpro Inhibition


Within the naphthyl-benzamide class of SARS-CoV PLpro inhibitors, the position and nature of substituents on the benzoyl ring profoundly alter inhibitory potency. The parent study by Ghosh et al. demonstrated that simply moving a methyl group from the 2-position to the 3-position caused a measurable drop in activity, while the 4-methyl isomer was weaker still [1]. Furthermore, the presence or absence of an amino group and the nature of the linker between the benzamide and naphthyl groups can transform a weak screening hit into a potent, validated probe compound such as GRL-0617 (IC50 = 600 nM) . These data underscore that generic substitution of one N-aryl benzamide for another within this series cannot be assumed to preserve biological activity, and procurement decisions for SAR campaigns must be guided by the specific positional isomer and substituent combination required.

3-Methyl-N-(1-naphthyl)benzamide: Activity vs. Closest Analogs


Methyl Positional Isomers: PLpro Inhibition Comparison

In a head-to-head SAR study of substituted benzamide derivatives targeting SARS-CoV PLpro, the 3-methyl-substituted compound (designated 5a) exhibited an IC50 of 14.8 ± 5.0 µM, representing a 1.7-fold reduction in potency compared to the 2-methyl lead compound (IC50 = 8.7 ± 0.7 µM), while the 4-methyl analog (5b) was approximately half as potent as the 3-methyl derivative (IC50 = 29.1 ± 3.8 µM) [1]. This positions the 3-methyl isomer as an intermediate-activity comparator within the methyl-substituted series.

SARS-CoV papain-like protease PLpro inhibitor

GRL-0617 vs. 3-Methyl Scaffold: PLpro Potency

The structural elaboration from the simple 3-methyl-N-(1-naphthyl)benzamide scaffold to GRL-0617 (5-amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide) results in a potency improvement from IC50 = 14.8 µM to IC50 = 0.60 µM (600 nM), a ~25-fold enhancement [1]. GRL-0617 additionally incorporates a chiral ethyl linker and a 5-amino substituent absent in the target compound, and demonstrates antiviral activity in Vero E6 cells (EC50 = 15 µM) with selectivity against human deubiquitinase-like proteases .

SARS-CoV-2 PLpro inhibitor drug discovery

Methyl Positional Scanning: PLpro Potency Gradation

The systematic SAR dataset from Ghosh et al. allows calculation of the incremental potency cost of shifting the methyl substituent around the benzamide ring. Moving from 2-Me (8.7 µM) to 3-Me (14.8 µM) incurs a ΔIC50 of +6.1 µM. Moving further from 3-Me to 4-Me (29.1 µM) adds another ΔIC50 of +14.3 µM. The total positional penalty from 2-Me to 4-Me exceeds 3-fold [1]. This graded response establishes that the 3-methyl position occupies a distinct intermediate SAR space that is not predictable by simple interpolation from the 2- or 4-methyl data alone.

structure-activity relationship methyl substitution PLpro

3-Methyl-N-(1-naphthyl)benzamide: Research Application Scenarios


Negative Control for PLpro Inhibitor Screening

Based on its measured IC50 of 14.8 µM against SARS-CoV PLpro [1], this compound is ideally suited as a low-potency reference point in inhibitor screening cascades. When GRL-0617 (IC50 = 600 nM) is employed as the potent positive control, the 3-methyl derivative provides a matched-scaffold negative or weak-activity control that shares the naphthyl-benzamide core but lacks the potency-conferring 5-amino and chiral ethyl linker modifications. This pairing enables assay scientists to discriminate between scaffold-specific and artifact-based inhibition in high-throughput screens.

SAR Probe: Methyl Positional Scanning

The quantitative SAR data showing that the 3-methyl isomer (IC50 = 14.8 µM) occupies a distinct activity level between the 2-methyl (8.7 µM) and 4-methyl (29.1 µM) congeners [1] makes this compound essential for methyl positional scanning studies. Research groups investigating the steric and electronic requirements of the PLpro S3/S4 binding pockets can use this compound to experimentally validate computational docking predictions where the 3-position is predicted to make specific hydrophobic contacts that differ qualitatively from the 2- and 4-positions.

Minimal Pharmacophore Reference for Scaffold Hopping

As the direct-linked N-(1-naphthyl)benzamide without additional linker atoms or substituents, this compound represents the minimal pharmacophore of the broader naphthyl-benzamide PLpro inhibitor class [1]. Medicinal chemistry teams engaged in fragment-based drug discovery or scaffold-hopping exercises can use this compound to experimentally determine the lower boundary of potency achievable without linker elaboration, providing a quantitative baseline (14.8 µM) against which to measure the affinity gains conferred by introducing ethyl linkers, amino groups, or heterocyclic replacements in designed analogs.

Selectivity Panel Component for Host Protease Profiling

Given that GRL-0617 has been demonstrated to be inactive against human DUB-like proteases including HAUSP, USP18, UCH-L1, UCH-L3, and PLP2 , the 3-methyl scaffold can serve as a simpler selectivity panel component. Testing this compound against the same panel of human deubiquitinases would establish whether the selectivity profile observed for GRL-0617 is conferred by the 5-amino and chiral ethyl linker modifications or is inherent to the core naphthyl-benzamide scaffold, directly informing selectivity-driven procurement for counter-screening programs.

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